molecular formula C10H19NO4 B179433 (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid CAS No. 207924-92-3

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Cat. No.: B179433
CAS No.: 207924-92-3
M. Wt: 217.26 g/mol
InChI Key: CVYVXURBKURNKE-ZETCQYMHSA-N
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Description

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during the synthesis process. This compound is often utilized in the preparation of amino acid derivatives and peptides due to its stability and ease of removal under mild conditions.

Scientific Research Applications

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and amino acid derivatives.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of an amino acid with the Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps may involve large-scale chromatography or crystallization techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Carbodiimides (e.g., DCC, EDC), HOBt, and other coupling reagents

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amine.

    Coupling: Formation of dipeptides or longer peptide chains.

    Substitution: Various substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)pentanoic acid
  • (S)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Uniqueness

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure and the position of the Boc-protected amino group. This compound offers a balance of stability and reactivity, making it particularly useful in peptide synthesis. Its ease of deprotection under mild conditions also sets it apart from other protecting groups.

Properties

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVXURBKURNKE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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